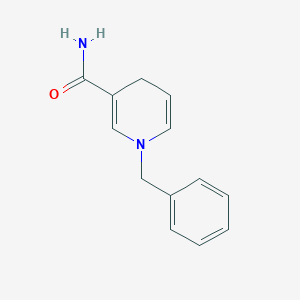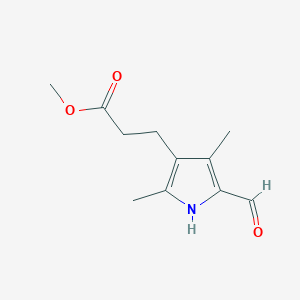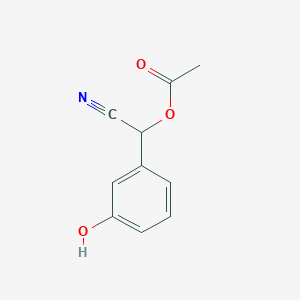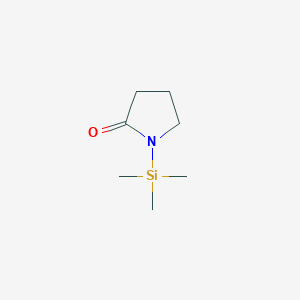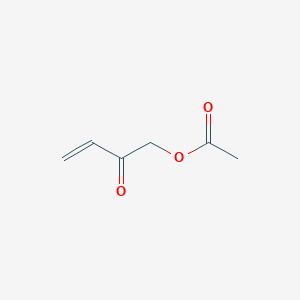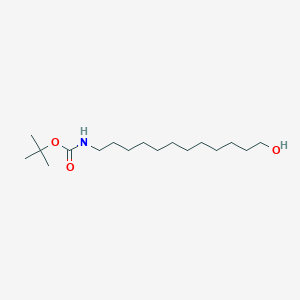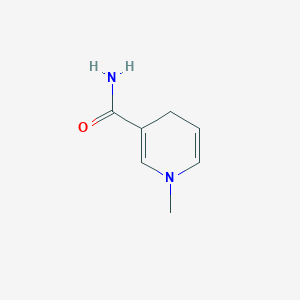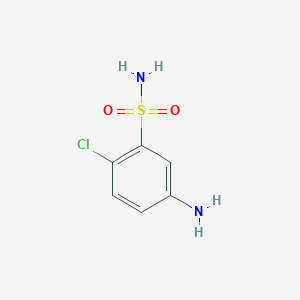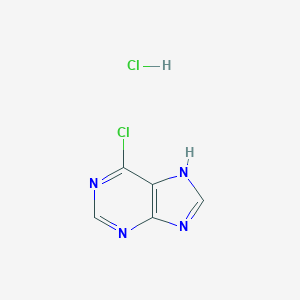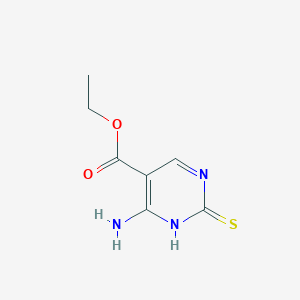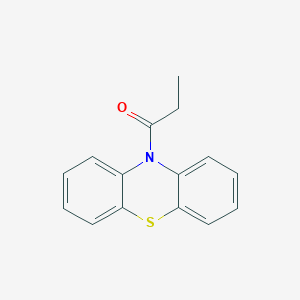
10-Propionylphenothiazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 10-Propionylphenothiazine derivatives can involve various chemical reactions, including palladium-catalysed amination and Smiles rearrangement. For example, derivatives of 10H-Phenothiazines have been synthesized through the Smiles rearrangement of substituted 2-foramido-2´-nitrodiphenylsulfides, leading to a series of bioactive fluorinated phenothiazines (Dixit et al., 2008).
Molecular Structure Analysis
The molecular structure of phenothiazine-10-propionic acid, closely related to 10-Propionylphenothiazine, has been characterized by three-dimensional X-ray diffraction, revealing a folded molecule along the S-N axis with a dihedral angle of 136.5°, typical of the phenothiazine class due to sulfur d orbital participation (Malmstrom & Cordes, 1972).
Chemical Reactions and Properties
10-Propionylphenothiazine undergoes various chemical reactions, including oxidation to sulfone derivatives, which has been achieved by treating phenothiazines with hydrogen peroxide in glacial acetic acid (Gautam et al., 2012). Additionally, the compound can participate in the synthesis of Schiff bases and N-bridged heterocycles, indicating its versatility in chemical synthesis (Turan-Zitouni et al., 2002).
Applications De Recherche Scientifique
Cancer Research : N-Heterocyclic derivatives of phenothiazine, such as 10-Propionylphenothiazine, have shown promise as potent inhibitors of tubulin polymerization, affecting cancer cell growth and cell cycle arrest (Prinz et al., 2017).
Anticonvulsant Activity : 10-(substituted phenylhydrazonoacetyl)phenothiazines have potential anticonvulsant activity and inhibit pyruvic acid oxidation in rat brain homogenates (Singh et al., 1978).
Cardiovascular Applications : 10-homolupinanoyl-2-R-phenothiazines exhibit strong antiarrhythmic, calcium antagonism, and antiinflammatory properties, suggesting therapeutic applications in heart failure and thrombosis (Sparatore & Sparatore, 1994).
Phospholipid Membrane Affinity : The molecular structure of 10-acylaminopropionyl derivatives of phenothiazines influences their affinity to phospholipid membranes, impacting their antiarrhythmic activity (Dobretsov et al., 1979).
Oral Cancer Therapy : A phenothiazine antipsychotic (A4) demonstrates potential in oral cancer therapy by targeting cancer cell growth and inducing apoptosis in oral cancer cells (Wu et al., 2016).
Leukemia Treatment : Phenothiazines show cytotoxicity and antiproliferative effects in cultured leukemic cells without affecting normal lymphocyte viability (Zhelev et al., 2004).
Solar Energy : Phenothiazine dyes with novel geometries are promising for dye-sensitized solar cells, particularly the 3,8 geometry under 1 sun AM 1.5G illumination (Buene et al., 2019).
Antioxidant Activity : Acetyl- and propionyl-phenothiazines synthesized from various alkaloids show pronounced antioxidant activity (Kulakov, 2010).
Cardiac Applications : Some phenothiazine derivatives, including 10-Propylphenothiazine, show significant inhibition of cardio-acceleration in dogs (Singh, 1975).
Alzheimer's and Creutzfeldt-Jakob Diseases : Diaza-, triaza-, and tetraazaphenothiazines have shown potential applications in treating Alzheimer's and Creutzfeldt-Jakob diseases due to their anticancer, antiplasmid, and antibacterial activities (Pluta et al., 2009).
Antimicrobial Activity : Novel phenothiazine derivatives exhibit high antimicrobial activity, supported by molecular modeling (Fadda et al., 2015).
Photocatalysis : Phenothiazines are effective metal-free photocatalysts for carbon-halogen bond reduction at room temperature (Discekici et al., 2015).
Psychiatric Treatment : Chlorpromazine, a phenothiazine derivative, is used in treating various psychiatric conditions, including manic-depressive psychoses and certain schizophrenias (Bower, 1954).
Novel Antipsychotic Agents : Some novel Azo dye/Schiff base/Chalcone derivatives of phenothiazines show excellent anti-psychotic activity (Gopi et al., 2017).
Propriétés
IUPAC Name |
1-phenothiazin-10-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDUBBOHHQXHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216416 | |
| Record name | 10-Propionylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Propionylphenothiazine | |
CAS RN |
6622-75-9 | |
| Record name | 1-(10H-Phenothiazin-10-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Propionylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Propionylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-propionylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



